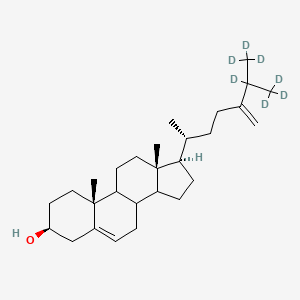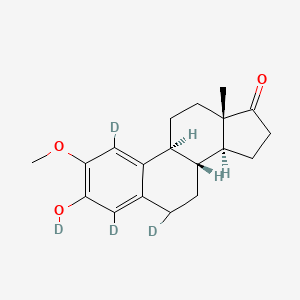
(±)-Prasugrel-d3(acetate-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Prasugrel, as the incorporation of deuterium atoms can influence the metabolic stability and absorption of the compound.
Aplicaciones Científicas De Investigación
(±)-Prasugrel-d3(acetate-d3) is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Prasugrel in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Prasugrel.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Prasugrel.
Biological Research: Employed in studies related to platelet aggregation and cardiovascular diseases.
Industrial Applications: Utilized in the development and optimization of Prasugrel formulations and delivery systems.
Mecanismo De Acción
- The primary target of “(±)-Prasugrel-d3(acetate-d3)” is likely related to its antiplatelet effects. Prasugrel is a thienopyridine derivative that inhibits platelet aggregation by selectively blocking the P2Y12 receptor on platelets. This receptor is crucial for platelet activation and aggregation in response to ADP (adenosine diphosphate). By antagonizing the P2Y12 receptor, “(±)-Prasugrel-d3(acetate-d3)” reduces platelet activation and prevents thrombus formation .
- The inhibition of the P2Y12 receptor prevents platelet activation, granule release, and subsequent thrombus formation at sites of vascular injury .
- The affected pathway primarily involves platelet activation and aggregation. By blocking the P2Y12 receptor, “(±)-Prasugrel-d3(acetate-d3)” disrupts the ADP-mediated signaling cascade, inhibiting platelet activation and aggregation. Downstream effects include reduced thromboxane A2 production, decreased platelet adhesion, and prevention of clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Prasugrel-d3(acetate-d3) involves the incorporation of deuterium atoms into the Prasugrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuterium Exchange Reactions: Using deuterated solvents such as deuterated acetic acid or deuterated methanol to replace hydrogen atoms with deuterium.
Deuterated Reagents: Utilizing deuterated reagents like deuterated acetic anhydride in the acetylation step to introduce deuterium atoms into the acetate group.
Industrial Production Methods: Industrial production of (±)-Prasugrel-d3(acetate-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents and reagents.
Purification: Purification steps such as crystallization or chromatography to isolate the deuterated compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (±)-Prasugrel-d3(acetate-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives of Prasugrel-d3.
Reduction: Reduced forms of Prasugrel-d3.
Substitution: Substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Clopidogrel: Another antiplatelet medication with a similar mechanism of action but different metabolic pathways.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Cangrelor: An intravenous P2Y12 receptor antagonist with rapid onset and offset of action.
Uniqueness of (±)-Prasugrel-d3(acetate-d3):
Deuterium Incorporation: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetics of the compound.
Research Applications: Its use in pharmacokinetic and metabolic studies provides valuable insights into the behavior of Prasugrel in the body.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of '(±)-Prasugrel-d3(acetate-d3)' involves the incorporation of three deuterium atoms into the Prasugrel molecule, specifically in the acetate functional group. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Prasugrel", "Deuterated acetic anhydride", "Deuterated acetic acid", "Deuterated sodium borohydride", "Deuterated methanol", "Deuterated hydrochloric acid", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of Prasugrel-d3", "Prasugrel is reacted with deuterated sodium borohydride in deuterated methanol to produce Prasugrel-d3.", "Step 2: Synthesis of (±)-Prasugrel-d3(acetate-d3)", "Prasugrel-d3 is reacted with deuterated acetic anhydride and deuterated acetic acid in the presence of deuterated hydrochloric acid to produce (±)-Prasugrel-d3(acetate-d3).", "Step 3: Purification", "The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product." ] } | |
Número CAS |
1127253-02-4 |
Fórmula molecular |
C20H17D3FNO3S |
Peso molecular |
376.46 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
150322-43-3 (unlabelled) |
Sinónimos |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
Etiqueta |
Prasugrel Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)

![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
